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molecular formula C8H10N2O4 B8381765 N-1-Carboxyethylthymine

N-1-Carboxyethylthymine

Cat. No. B8381765
M. Wt: 198.18 g/mol
InChI Key: MAVGBBMDJUMCEB-UHFFFAOYSA-N
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Patent
US05866691

Procedure details

To a suspension of thymine (0.317 mole) and potassium carbonate (0.634 mole) in dimethylformamide (900 ml) is added methyl bromopropionate (0.634mole) and the mixture is stirred vigorously overnight under an atmosphere of nitrogen. The mixture is filtered, washed with ether and evaporated to dryness in vacuo. The solid residue is treated with water (300 ml) and 4N hydrochloric acid (12 ml), stirred for 20 minutes at 0° C., filtered and washed with water (2×100 ml). The precipitate is treated with water and 2N sodium hydroxide (60 ml), and is boiled for 10 minutes. The mixture is cooled at 0° C., filtered, and the title compound is precipitated by the addition of 4N hydrochloric acid (70 ml) to afford, after filtration, the title compound.
Quantity
0.317 mol
Type
reactant
Reaction Step One
Quantity
0.634 mol
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
0.634 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:9]=[C:7]([CH3:8])[C:5](=[O:6])[NH:4][C:2]1=[O:3].C(=O)([O-])[O-].[K+].[K+].Br[CH:17]([CH3:22])[C:18]([O:20]C)=[O:19]>CN(C)C=O>[C:18]([CH:17]([N:1]1[CH:9]=[C:7]([CH3:8])[C:5](=[O:6])[NH:4][C:2]1=[O:3])[CH3:22])([OH:20])=[O:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.317 mol
Type
reactant
Smiles
N1C(=O)NC(=O)C(C)=C1
Name
Quantity
0.634 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
900 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.634 mol
Type
reactant
Smiles
BrC(C(=O)OC)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred vigorously overnight under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
ADDITION
Type
ADDITION
Details
The solid residue is treated with water (300 ml) and 4N hydrochloric acid (12 ml)
STIRRING
Type
STIRRING
Details
stirred for 20 minutes at 0° C.
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (2×100 ml)
ADDITION
Type
ADDITION
Details
The precipitate is treated with water and 2N sodium hydroxide (60 ml)
WAIT
Type
WAIT
Details
is boiled for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the title compound is precipitated by the addition of 4N hydrochloric acid (70 ml)
CUSTOM
Type
CUSTOM
Details
to afford
FILTRATION
Type
FILTRATION
Details
after filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(=O)(O)C(C)N1C(=O)NC(=O)C(C)=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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